
Isobutyric acid
Overview
Description
Isobutyric acid, also known as 2-methylpropanoic acid or isobutanoic acid, is a carboxylic acid with the structural formula (CH₃)₂CHCOOH. It is an isomer of butyric acid and is classified as a short-chain fatty acid. This compound is a colorless liquid with a somewhat unpleasant odor and is soluble in water and organic solvents . It is found naturally in carobs, vanilla, and the root of Arnica dulcis, and as an ethyl ester in croton oil .
Synthetic Routes and Reaction Conditions:
Oxidation of Isobutyraldehyde: this compound is manufactured by the oxidation of isobutyraldehyde, which is a byproduct of the hydroformylation of propylene.
High Pressure Hydrocarboxylation (Koch Reaction): This method involves the reaction of propylene with carbon monoxide and water under high pressure to produce this compound.
Laboratory Methods: Various laboratory methods include the hydrolysis of isobutyronitrile with alkalis and the oxidation of isobutanol with potassium dichromate in the presence of sulfuric acid.
Industrial Production Methods:
Engineered Bacteria: this compound can be manufactured commercially using engineered bacteria with a sugar feedstock.
Types of Reactions:
Oxidation: When heated with a chromic acid solution, this compound is oxidized to acetone.
Esterification: this compound can form esters through esterification reactions.
Amidation: It can form amides by reacting with amines.
Formation of Anhydrides and Chlorides: this compound can form anhydrides and chlorides, with its acid chloride commonly used as an intermediate to obtain other derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Chromic acid, potassium permanganate.
Esterification Reagents: Alcohols in the presence of acid catalysts.
Amidation Reagents: Amines.
Major Products:
Acetone: Formed through oxidation with chromic acid.
α-Hydroxythis compound: Formed through oxidation with alkaline potassium permanganate.
Esters, Amides, Anhydrides, and Chlorides: Formed through respective reactions.
Scientific Research Applications
Pharmaceutical Applications
Isobutyric acid serves as an important building block in the synthesis of pharmaceutical intermediates. Its derivatives are utilized in the production of active pharmaceutical ingredients (APIs) and other medicinal compounds. The compound has shown potential in enhancing cancer therapies, particularly immune checkpoint inhibitors (ICIs).
Case Study: Cancer Immunotherapy
Recent studies have demonstrated that this compound can significantly enhance the anti-tumor effects of anti-PD-1 antibodies. In vitro experiments indicated that this compound inhibited cancer cell growth by approximately 75% in both human and mouse models. Furthermore, oral administration of this compound to carcinoma-bearing mice resulted in an 80% reduction in tumor volume when combined with anti-PD-1 therapy, compared to controls . This suggests that this compound may improve the efficacy of existing cancer treatments by modulating immune responses.
Food Industry Applications
In the food industry, this compound is recognized for its role as a flavoring agent and preservative. It contributes to the aroma and taste profiles of various food products.
Flavoring Agent Utilization
This compound is used in the production of volatile esters that impart flavors to foods. Its safety as a food additive has been affirmed by evaluations from organizations like the FAO and WHO, which found no concerns regarding its consumption at typical levels . The compound's application in flavoring aligns with trends towards natural ingredients in food production.
Agricultural Applications
This compound has been investigated for its potential benefits in agricultural practices, particularly in controlling post-harvest spoilage.
Case Study: Longan Fruit Preservation
A study examined the effects of applying α-aminothis compound (AIB), a derivative of this compound, on longan fruit to prevent pericarp browning during storage. Results indicated that AIB treatments significantly reduced browning indices and improved the fruit's shelf life by regulating physiological properties related to oxidation . This highlights this compound's role in enhancing food preservation techniques.
Industrial Applications
In addition to its applications in food and pharmaceuticals, this compound is employed as a solvent and chemical intermediate in various industrial processes.
Market Dynamics
The demand for this compound is projected to grow, particularly within the synthetic segment derived from petroleum feedstocks. This growth is driven by its versatility as a raw material across multiple industries, including chemical manufacturing and protective coatings .
Summary Table: Applications of this compound
Mechanism of Action
Isobutyric acid exerts its effects through various mechanisms:
Metabolic Health: Increases insulin-stimulated glucose uptake and reduces phosphorylation of rate-limiting enzymes involved in lipolysis.
Neuroscience: Modulates brain function and has neuroprotective effects associated with changes in the gut microbiome.
Gastrointestinal Health: Produced by gut microbes, it plays a role in maintaining gastrointestinal health.
Comparison with Similar Compounds
Isobutyric acid is similar to other short-chain fatty acids (SCFAs) and branched short-chain fatty acids (BSCFAs):
Butyric Acid: An isomer of this compound with a straight-chain structure.
Valeric Acid: Another SCFA with a longer carbon chain.
Propionic Acid: A SCFA with a shorter carbon chain.
Uniqueness:
Branched Structure: this compound’s branched structure differentiates it from straight-chain SCFAs like butyric acid.
Production by Gut Microbiome: Although produced in lower amounts, this compound is derived from the fermentation of branched-chain amino acids.
This compound’s unique properties and diverse applications make it a valuable compound in various fields of research and industry.
Biological Activity
Isobutyric acid (IBA), a branched short-chain fatty acid (SCFA), has garnered attention in recent years for its diverse biological activities, particularly in the context of cancer biology and immune modulation. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cell types, and implications for cancer therapy.
Overview of this compound
This compound is produced in the gut through the fermentation of dietary fibers and proteins by intestinal microbiota. Unlike other SCFAs, such as acetate and propionate, this compound's concentration in the human body is relatively low. However, its biological significance is becoming increasingly recognized, particularly regarding its role in modulating immune responses and influencing tumor biology.
The biological effects of this compound are mediated through several mechanisms:
- Histone Modification : IBA has been shown to inhibit histone deacetylases (HDACs), leading to increased histone acetylation. This modification can enhance gene expression related to immune activation and apoptosis in cancer cells .
- G Protein-Coupled Receptors : this compound acts as an agonist for GPR41 and GPR43, receptors involved in inflammatory responses and energy metabolism .
- Regulation of Immune Cells : IBA influences T cell populations by modulating activation markers such as PD-1 and FOXP3. It promotes the expression of interferon-gamma (IFNG) while reducing regulatory T cell populations, thereby enhancing anti-tumor immunity .
Effects on Cancer Cells
Recent studies have highlighted both pro-tumorigenic and anti-tumorigenic properties of this compound:
- Anti-Tumor Effects : In vitro studies indicate that IBA can inhibit the growth of various cancer cell lines, including colon cancer cells. It has been shown to induce G1/S phase arrest and promote apoptosis in these cells . Additionally, IBA enhances the efficacy of anti-PD-1 antibodies, suggesting a synergistic effect that could be leveraged in immunotherapy .
- Pro-Tumor Effects : Conversely, other studies suggest that this compound may promote metastasis in colorectal cancer models. Mice treated with IBA exhibited increased liver metastases and shorter overall survival compared to controls . This duality in function underscores the complexity of IBA's role in cancer biology.
Case Study 1: Anti-Tumor Immunity Enhancement
In a recent study, researchers investigated the effects of this compound on T cells co-cultured with colon cancer cells. The results indicated that:
- Increased Activation Markers : Treatment with 10 mM IBA significantly increased HLA-DR expression on CD4+ and CD8+ T cells.
- Decreased Regulatory T Cells : FOXP3 expression was reduced, indicating a shift away from regulatory T cell dominance towards a more activated effector phenotype .
Case Study 2: Metastatic Potential
In another investigation focusing on colorectal cancer metastasis:
- Xenograft Models : Mice administered drinking water containing this compound showed significantly higher rates of liver metastasis after being injected with HCT116 colon cancer cells.
- Survival Analysis : The study concluded that IBA exposure correlated with reduced survival times in these models, highlighting its potential role in promoting tumor spread .
Data Tables
Mechanism | Effect on Cancer Cells | Effect on Immune Cells |
---|---|---|
Histone Acetylation | Induces apoptosis; inhibits proliferation | Enhances activation markers |
GPR41/GPR43 Activation | Variable effects; can promote growth | Modulates inflammatory responses |
FOXP3 Regulation | Decreases regulatory T cells | Increases effector T cell activity |
Chemical Reactions Analysis
Fischer Esterification with Isobutyl Alcohol
Isobutyric acid undergoes acid-catalyzed esterification with isobutyl alcohol to form isobutyl 3-methylpropanoate (Fig. 1).
Reaction Conditions
-
Catalyst : Sulfuric acid (0.05 M)
-
Temperature : Reflux at 90–100°C
-
Molar Ratio : Excess isobutyl alcohol (1:3.4 acid-to-alcohol ratio)
-
Monitoring : Gas chromatography (GC)
Time (min) | Ester (%) | Isobutyl Alcohol (%) |
---|---|---|
30 | 75.2 | 24.8 |
60 | 95.9 | 4.1 |
Mechanism :
-
Protonation of the carboxylic acid’s carbonyl oxygen.
-
Nucleophilic attack by isobutyl alcohol, forming a tetrahedral intermediate.
Work-Up :
-
Neutralization : Sodium bicarbonate quenches excess acid and extracts unreacted this compound.
-
Purification : Simple distillation (boiling points: ester = 149°C, alcohol = 108°C), though incomplete separation occurred due to close boiling points .
Enol Tautomerization and Photochemical Rearrangements
This compound’s enol tautomer, 2-methyl-prop-1-ene-1,1-diol , was synthesized via gas-phase pyrolysis and isolated in an argon matrix at 3.5 K .
Key Findings :
-
Synthesis : Flash vacuum pyrolysis at 750°C generated the enol, confirmed by IR and UV/Vis spectroscopy.
-
Stability : The enol rearranges to this compound under 254 nm UV light via a H-shift (activation barrier: 50.8 kcal/mol).
-
Byproducts : Dimethylketene (C₃H₆CO) and propene (C₃H₆) form via dehydration and photolysis, respectively .
Spectroscopic Data :
Vibration Mode | Enol (cm⁻¹) | Keto (cm⁻¹) |
---|---|---|
O–H Stretch | 3592 | 3525 |
C=O Stretch | – | 1718 |
C=C Stretch | 1663 | – |
Computational Insights :
-
DFT (B3LYP/def2-TZVP) confirmed the enol’s structure and energy profile.
-
The enol is 13.0 kcal/mol less stable than the keto form but persists in gas-phase or cryogenic conditions .
Catalytic Oxydehydrogenation to Propene and CO₂
This compound undergoes oxidative dehydrogenation over iron-phosphate catalysts (Fe-P-O) to produce propene and CO₂ .
Reaction Setup :
-
Catalyst : Fe₅P₃O₁₅ (most active)
-
Temperature : 340–400°C
-
Feed : this compound and O₂ (1:3 molar ratio)
Catalyst | Conversion (%) | Selectivity (%) (Propene) |
---|---|---|
Fe₅P₃O₁₅ | 85 | 78 |
FePO₄ | 62 | 65 |
Mechanism :
-
Adsorption of this compound on catalyst surface.
-
Cleavage of C–O and C–C bonds, releasing CO₂ and H₂O.
Kinetics :
Biochemical Interactions (Ancillary Note)
While not a classical chemical reaction, this compound modulates T-cell activity by:
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing isobutyric acid in laboratory settings, and how do reaction conditions influence yield?
- This compound is typically synthesized via Koch-Haaf carboxylation , where isobutylene reacts with carbon monoxide and water under acidic conditions (e.g., sulfuric acid) at elevated pressures (5–10 atm) and temperatures (30–50°C) . Alternative routes include oxidation of isobutyraldehyde using catalysts like Mn(OAc)₃ or microbial fermentation using engineered E. coli strains . Yield optimization requires precise control of stoichiometry, temperature, and catalyst loading. Gas chromatography (GC) or titration can quantify purity and yield .
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
- NMR spectroscopy (¹H and ¹³C) is critical:
- ¹H NMR : A triplet at ~1.15 ppm (CH₃ groups) and a singlet at ~2.55 ppm (CH adjacent to COOH) .
- ¹³C NMR : Peaks at ~179 ppm (COOH), 33 ppm (CH), and 19 ppm (CH₃) .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Key properties include pKa (~4.8), boiling point (154–155°C), density (1.0 g/cm³), and solubility (miscible with polar solvents like ethanol, limited in water). These influence solvent selection, reaction kinetics, and purification (e.g., distillation or recrystallization) .
Q. How should researchers handle and store this compound to prevent degradation or hazards?
- Store in airtight containers under inert gas (N₂/Ar) at 4°C to minimize oxidation. Use corrosion-resistant materials (glass/PTFE) due to its acidity. Safety protocols: Fume hoods, PPE (gloves, goggles), and neutralization spills with sodium bicarbonate .
Advanced Research Questions
Q. What advanced analytical techniques resolve contradictory data in this compound’s metabolic pathways?
- Discrepancies in metabolic flux (e.g., gut microbiota vs. mammalian cells) require isotopic labeling (¹³C-glucose tracers) paired with LC-MS/MS to track incorporation into isobutyryl-CoA intermediates. RNA-seq or CRISPR screens can identify enzymes like acyl-CoA dehydrogenases influencing pathway variability .
Q. How can computational modeling optimize this compound production in bioreactors?
- Use kinetic models (e.g., Monod equations) to simulate microbial growth and substrate conversion. Parameters: pH, temperature, and O₂ levels. Validate with design of experiments (DoE) to identify optimal conditions. Tools: COMSOL or MATLAB for sensitivity analysis .
Q. What strategies mitigate interference from impurities during this compound quantification in complex matrices?
- Solid-phase extraction (SPE) with C18 cartridges removes lipids/proteins from biological samples. For GC-MS, derivatize with BSTFA to enhance volatility. Matrix-matched calibration corrects for signal suppression/enhancement .
Q. How do structural modifications of this compound enhance its efficacy in pharmaceutical applications?
- Esterification (e.g., methyl isobutyrate) improves bioavailability. SAR studies (structure-activity relationships) compare analogs’ binding to targets like PPARγ. Techniques: X-ray crystallography for ligand-receptor interactions and in vitro assays (e.g., IC₅₀ determination) .
Q. What mechanisms explain this compound’s role in inhibiting histone deacetylases (HDACs)?
- This compound acts as a weak HDAC inhibitor by chelating Zn²⁺ in the enzyme’s active site. Validate via fluorescence-based assays (e.g., HDAC-Glo™) and molecular docking simulations (AutoDock Vina). Compare potency to stronger inhibitors like trichostatin A .
Q. Methodological Guidelines
- Experimental Reproducibility : Document batch-specific variations in starting materials (e.g., isobutylene purity) and validate with ≥3 replicates .
- Data Contradictions : Use principal component analysis (PCA) to identify outliers in spectral datasets. Re-examine sample preparation or instrument calibration .
- Ethical Compliance : For biological studies, adhere to institutional biosafety protocols (e.g., BSL-2 for engineered microbes) .
Properties
IUPAC Name |
2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNPFQTWMSNSAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2, Array | |
Record name | ISOBUTYRIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3675 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Related CAS |
19455-20-0 (potassium salt), 22228-82-6 (ammonium salt), 533-90-4 (calcium salt), 996-30-5 (hydrochloride salt) | |
Record name | 2-Methylpropanoic acid | |
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DSSTOX Substance ID |
DTXSID4021636 | |
Record name | 2-Methylpropanoic acid | |
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Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isobutyric acid appears as a colorless liquid with a light odor of rancid butter. Corrosive to metals and tissue., Liquid, Colorless liquid; [Hawley] Pungent odor, but not as unpleasant as butyric acid; [Merck Index], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a strong penetrating odour of rancid butter | |
Record name | ISOBUTYRIC ACID | |
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Record name | Propanoic acid, 2-methyl- | |
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Record name | 2-Methylpropanoic acid | |
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Record name | Isobutyric acid | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/440/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
309 °F at 760 mmHg (USCG, 1999), 152-155 °C at 760 mm Hg, 152-155 °C | |
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Record name | Isobutyric acid | |
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Flash Point |
132 °F (NFPA, 2010), 77 °C, 170 °F OPEN CUP, 132 °F (56 °C) (closed cup), 56 °C c.c. | |
Record name | ISOBUTYRIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3675 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Methylpropanoic acid | |
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Solubility |
Slightly soluble in carbon tetrachloride, Sol in 6 parts of water; miscible with alcohol, chloroform, and ether., In water, 1.67X10+5 mg/L at 20 °C, 167 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 20, miscible with alcohol, most fixed oils, glycerine and propylene glycol; insoluble in water | |
Record name | Isobutyric acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02531 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5228 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Isobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001873 | |
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Record name | Isobutyric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/440/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.949 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.950 at 20 °C/4 °C, Relative density (water = 1): 0.95, 0.944-0.948 | |
Record name | ISOBUTYRIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3675 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ISOBUTYRIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5228 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISOBUTYRIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Isobutyric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/440/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
3.0, Relative vapor density (air = 1): 3.0 | |
Record name | ISOBUTYRIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5228 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISOBUTYRIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1.81 [mmHg], 1.81 mm Hg at 25 °C, Vapor pressure, kPa at 14.7 °C: 0.13 | |
Record name | 2-Methylpropanoic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3459 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | ISOBUTYRIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5228 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISOBUTYRIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
... The effect of butyrate and other short-chain carboxylic acids /were compared/ in transient expression studies with K562 cells using an expression plasmid bearing a luciferase reporter gene driven by the normal human A gamma-globin gene promoter. Butyrate (4 carbons) increased the activity of the human A gamma-globin gene promoter up to 123 times. Marked augmentation of the normal gamma-promoter activity was also noted with 5-carbon valeric acid (up to 394 times) and 3-carbon propionic acid (up to 129 times). The branched isobutyric acid as well as phenylacetate showed less ability to increase promoter activity. Addition of the tandemly repeated AP-1/NF-E2 (AP) enhancer sequences from hypersensitive site 2 (HS2) of the locus control region (LCR) increased gamma-promoter activity up to 24 times. Addition of a nearby 16-bp conserved motif (CM) in HS2 ... to the AP-containing plasmid construct further increased gamma-promoter activity. In the presence of butyrate, the plasmid bearing both the AP and CM sequences showed gene expression up to 477 times greater than that of the basal gamma-promoter-driven luciferase plasmid in the absence of inducer. A plasmid bearing the herpes simplex thymidine kinase promoter was also tested and gene expression was markedly increased by the same organic acids. MEL cells responded to butyrate, valerate, and propionate with induction of hemoglobin synthesis. Responses to isobutyrate and 6-carbon caproate required higher concentrations of the compounds. Thus, other short-chain organic acids as well as butyrate increase gamma-promoter activity in the transient expression system, and this activity can be further augmented by incorporating LCR elements into the expression vector. Nonglobin promoters also respond to the same carboxylic acids., The inhibitory effects of isobutyric acid on activity of pepsin on synthetic dipeptide, n-carbobenzoxy-L-glutamyl-L-tyrosine, were studied to obtain evidence for the hypothesis which suggests that pepsin forms a hydrophobic bond with the nonpolar side chain or its substrates. Kinetic study showed that the inhibition by carboxylic acids was competitive, the inhibitor constant (Ki) decreasing with an increase in the size of inhibitor molecule. The free energy change of formation of complex between pepsin and the hydrocarbon chain of carboxylic acid increased linearly with the increase in the number of C atoms in the hydrocarbon chain of the inhibitor. The hydrophobic interaction between the side chain of amino acid residues in the binding region of the active center of pepsin and the hydrocarbon side chain of the inhibitor may be the probable cause of the inhibition. | |
Record name | ISOBUTYRIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5228 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
79-31-2 | |
Record name | ISOBUTYRIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3675 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Isobutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Methylpropanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isobutyric acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02531 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ISOBUTYRIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62780 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanoic acid, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isobutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.087 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOBUTYRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LL210O1U0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ISOBUTYRIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5228 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Isobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001873 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ISOBUTYRIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-51 °F (USCG, 1999), -47 °C, -46 °C | |
Record name | ISOBUTYRIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3675 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Isobutyric acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02531 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ISOBUTYRIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5228 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Isobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001873 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ISOBUTYRIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.